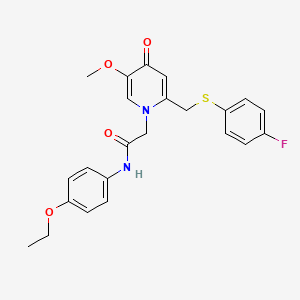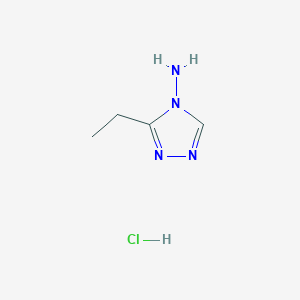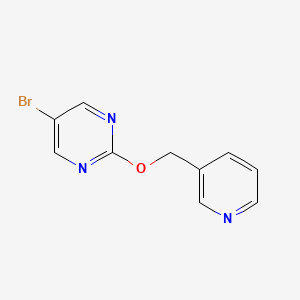
5-Bromo-2-(pyridin-3-ylmethoxy)pyrimidin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(pyridin-3-ylmethoxy)pyrimidin is a chemical compound with the molecular formula C10H8BrN3O and a molecular weight of 266.09 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position of the pyrimidine ring and a pyridin-3-ylmethoxy group at the 2nd position. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with serine/threonine-protein kinases . These kinases play a crucial role in controlling the cell cycle, and are essential for meiosis .
Biochemical Pathways
Given its potential interaction with serine/threonine-protein kinases, it might influence pathways related to cell cycle control .
Result of Action
If the compound does indeed interact with serine/threonine-protein kinases, it could potentially influence cell cycle regulation .
Preparation Methods
The synthesis of 5-Bromo-2-(pyridin-3-ylmethoxy)pyrimidin can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method uses palladium-catalyzed reactions to couple 5-bromo-2-methylpyridin-3-amine with arylboronic acids . The reaction conditions typically involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Chemical Reactions Analysis
5-Bromo-2-(pyridin-3-ylmethoxy)pyrimidin undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cross-Coupling Reactions: As mentioned, Suzuki cross-coupling is a significant reaction for this compound, allowing the formation of various derivatives.
Scientific Research Applications
5-Bromo-2-(pyridin-3-ylmethoxy)pyrimidin is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules through cross-coupling reactions.
Biology and Medicine: The compound is investigated for its potential biological activities, including its role as a pharmacophore in drug discovery.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
5-Bromo-2-(pyridin-3-ylmethoxy)pyrimidin can be compared with other similar compounds, such as:
These compounds share structural similarities but differ in their functional groups and specific applications. The presence of the pyridin-3-ylmethoxy group in this compound provides unique chemical properties that make it valuable for specific research purposes.
Properties
IUPAC Name |
5-bromo-2-(pyridin-3-ylmethoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-9-5-13-10(14-6-9)15-7-8-2-1-3-12-4-8/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCINSYZCFDTPPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylthio)propan-1-one](/img/structure/B2883232.png)
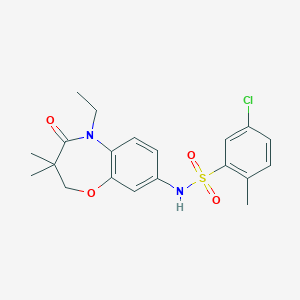
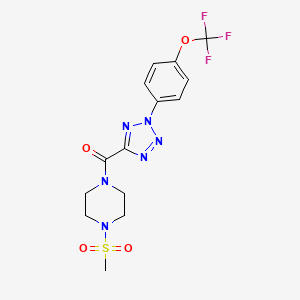
![N-{3-cyano-1-[(4-fluorophenyl)methyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2-[(1,1-dioxo-1lambda6-thiolan-3-yl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2883237.png)
![methyl 3-(2-{6-[(2-fluorophenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate](/img/structure/B2883239.png)

![1-(2,5-Dimethylbenzyl)-3'-(4-ethoxyphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2883241.png)
![N-(5-{[(4-bromophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2883243.png)
![2-cyclohexyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B2883245.png)
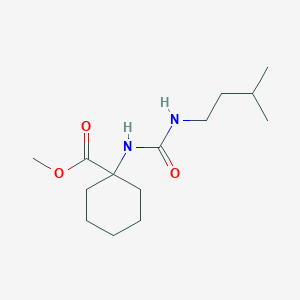
![N-cyclohexyl-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(propan-2-yl)propanamide](/img/structure/B2883247.png)
